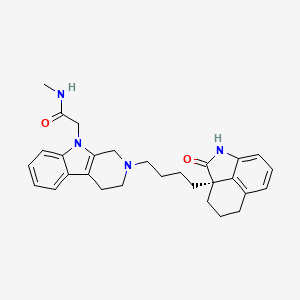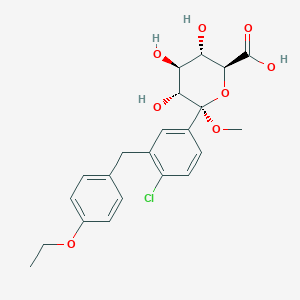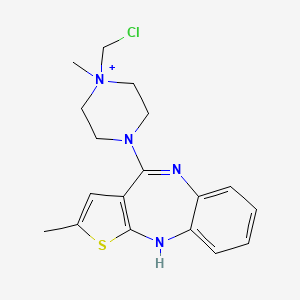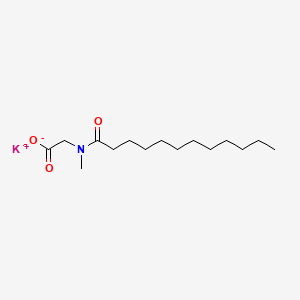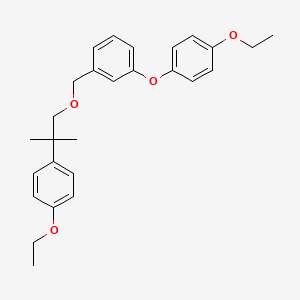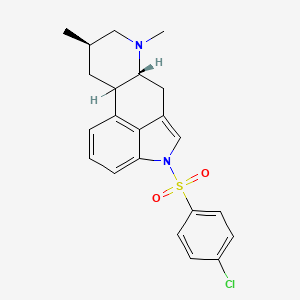![molecular formula C26H29Br2N3O5 B12768960 N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide;dihydrobromide CAS No. 923955-37-7](/img/structure/B12768960.png)
N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide;dihydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne under acidic conditions.
Quinoline Derivative Synthesis: The quinoline moiety is prepared via a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Coupling Reaction: The quinoline derivative is then coupled with the benzofuran core using a palladium-catalyzed cross-coupling reaction.
Morpholine Attachment: The morpholine group is introduced through a nucleophilic substitution reaction with an appropriate halogenated ethoxyquinoline intermediate.
Final Assembly: The final compound is assembled through a series of condensation and purification steps, followed by conversion to the dihydrobromide salt form.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the quinoline ring, potentially leading to dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxy group attached to the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: N-oxide derivatives of the morpholine moiety.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide has several applications in scientific research:
Chemistry: Used as a model compound in the study of complex organic synthesis and reaction mechanisms.
Biology: Investigated for its role in inhibiting VEGFR2, which is crucial in the study of angiogenesis and related biological processes.
Medicine: Explored as a potential therapeutic agent in cancer treatment due to its ability to inhibit angiogenesis.
作用機序
The compound exerts its effects primarily through the inhibition of VEGFR2. By binding to the kinase domain of VEGFR2, it prevents the receptor from phosphorylating its substrates, thereby blocking the downstream signaling pathways involved in angiogenesis. This inhibition can lead to reduced blood vessel formation, which is beneficial in the treatment of cancers that rely on angiogenesis for growth and metastasis .
類似化合物との比較
Similar Compounds
Sunitinib: Another VEGFR2 inhibitor used in cancer therapy.
Sorafenib: A multi-kinase inhibitor that targets VEGFR2 among other kinases.
Axitinib: A selective inhibitor of VEGFR1, VEGFR2, and VEGFR3.
Uniqueness
N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide is unique due to its specific structural features that confer high selectivity and potency towards VEGFR2. The presence of the morpholine group and the benzofuran core enhances its binding affinity and stability, making it a promising candidate for further development in therapeutic applications .
特性
CAS番号 |
923955-37-7 |
|---|---|
分子式 |
C26H29Br2N3O5 |
分子量 |
623.3 g/mol |
IUPAC名 |
N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide;dihydrobromide |
InChI |
InChI=1S/C26H27N3O5.2BrH/c1-17-25(26(30)27-2)21-6-4-19(16-24(21)33-17)34-23-7-8-28-22-15-18(3-5-20(22)23)32-14-11-29-9-12-31-13-10-29;;/h3-8,15-16H,9-14H2,1-2H3,(H,27,30);2*1H |
InChIキー |
NRWJIIGMYTVUSR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(O1)C=C(C=C2)OC3=C4C=CC(=CC4=NC=C3)OCCN5CCOCC5)C(=O)NC.Br.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


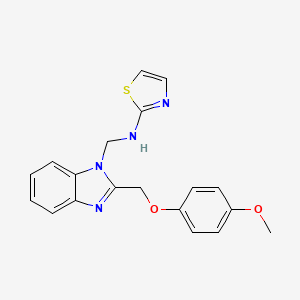
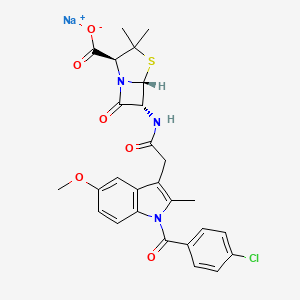
![4-ethoxy-3-[(S)-[(2S)-morpholin-2-yl]-phenylmethoxy]phenol](/img/structure/B12768902.png)
